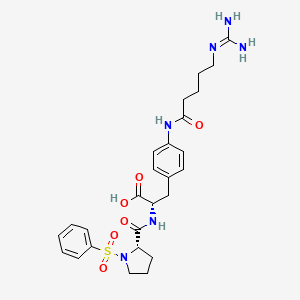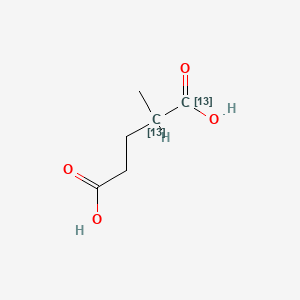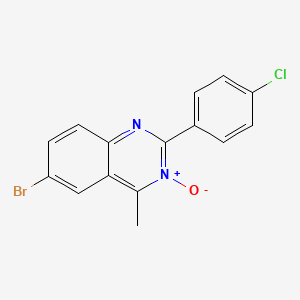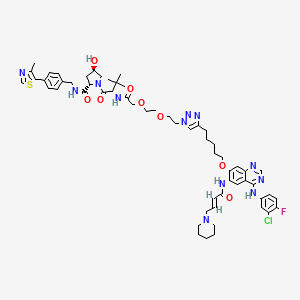
PROTAC EGFR degrader 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC EGFR degrader 2 is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound exhibits strong antiproliferative activity and is particularly effective against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EGFR degrader 2 involves multiple steps, including the preparation of the ligand for the target protein (EGFR), the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The reaction conditions typically involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and employing advanced purification methods such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC EGFR degrader 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Aplicaciones Científicas De Investigación
PROTAC EGFR degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation and to develop new chemical probes.
Biology: Employed in cellular studies to investigate the role of EGFR in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mecanismo De Acción
PROTAC EGFR degrader 2 exerts its effects by binding to the EGFR and recruiting an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
SNIPER (ABL)-062: A PROTAC designed to degrade the ABL protein, showing promising activity in cancer treatment.
Uniqueness
PROTAC EGFR degrader 2 is unique due to its high potency and selectivity in degrading EGFR. It exhibits strong antiproliferative activity with an IC50 of 4.0 nM and good EGFR degradation activity with a DC50 of 36.51 nM . This makes it a valuable tool for both research and therapeutic applications.
Propiedades
Fórmula molecular |
C58H72ClFN12O8S |
|---|---|
Peso molecular |
1151.8 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[5-[4-(3-chloro-4-fluoroanilino)-6-[[(E)-4-piperidin-1-ylbut-2-enoyl]amino]quinazolin-7-yl]oxypentyl]triazol-1-yl]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1 |
Clave InChI |
PXQHEFZTJMGFAP-QLJGRUAOSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)/C=C/CN8CCCCC8)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


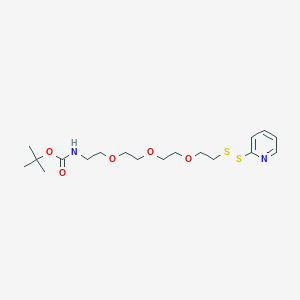
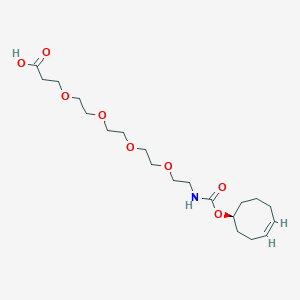
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
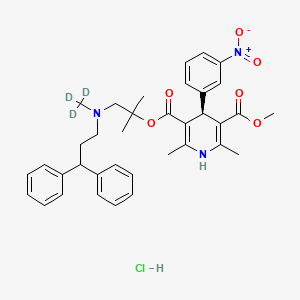
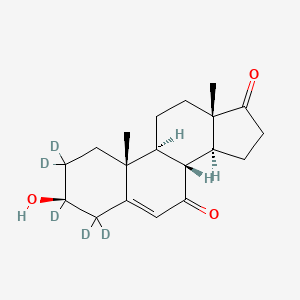
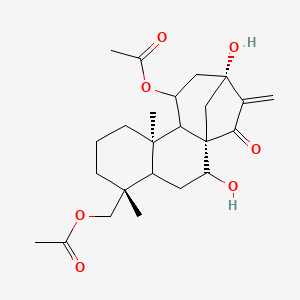
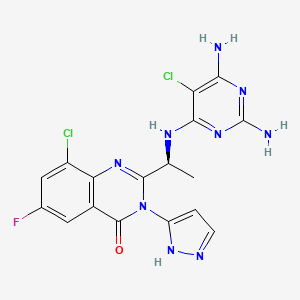
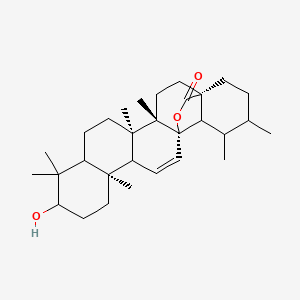
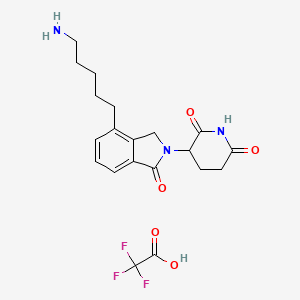
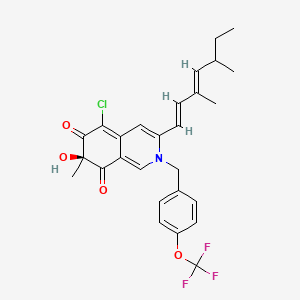
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
